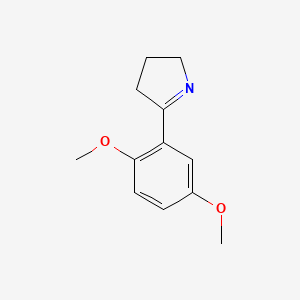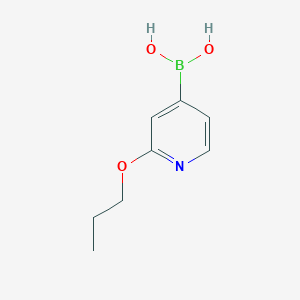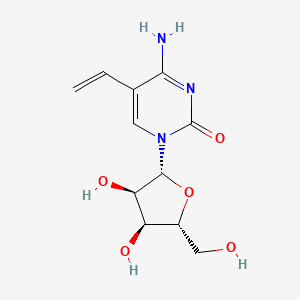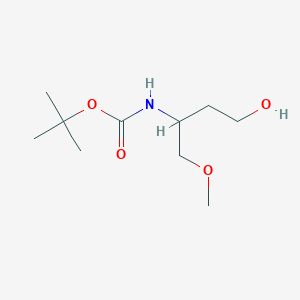
5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole: is an organic compound that belongs to the class of pyrroles It features a pyrrole ring substituted with a 2,5-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized to form the desired pyrrole compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The raw materials, such as 2,5-dimethoxybenzaldehyde, are commercially available and relatively inexpensive, making the industrial synthesis cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrrole ring, converting it into a more saturated structure.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyrrole derivatives.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring compounds.
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic compound with similar structural features.
2,5-Dimethoxyphenethylamine: A precursor to various psychoactive substances.
2,5-Dimethoxy-4-iodophenethylamine (2C-I): Another psychedelic compound with similar functional groups
Uniqueness: 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to its pyrrole ring structure, which differentiates it from the phenethylamine derivatives. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
5-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C12H15NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
JLYQKQFUKIJIHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2=NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)

![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)

methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)



